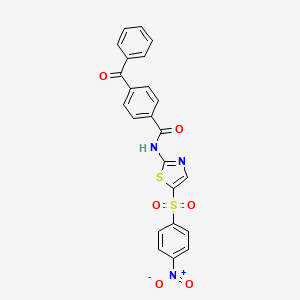

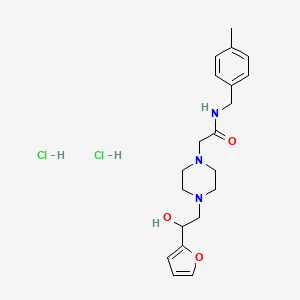

![molecular formula C21H25N3O4S2 B2514507 N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide CAS No. 923141-42-8](/img/structure/B2514507.png)

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide” is a complex organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound, and a carboxamide group, which is a functional group derived from carboxylic acids .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole ring and the carboxamide group would likely play significant roles in its structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The benzothiazole ring and the carboxamide group could potentially be involved in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pentyloxy)benzamide: has been investigated for its anti-tubercular potential. Tuberculosis (TB) remains a global health concern, and the emergence of drug-resistant strains necessitates novel therapeutic options. Researchers have designed and synthesized derivatives of this compound, evaluating their efficacy against Mycobacterium tuberculosis H37Ra. Notably, several derivatives demonstrated significant activity, with low inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . These findings highlight its promise as a potential anti-TB agent.

Sulfonamide Synthesis

N,N-Dimethylsulfamoyl chloride: , a precursor to our compound, plays a crucial role in the synthesis of sulfonamides. Sulfonamides are medicinally important compounds used in various pharmaceutical applications. By incorporating the dimethylsulfamoyl group, researchers can modify the pharmacological properties of these molecules .

Anticancer Agents

The compound’s structural features make it an interesting candidate for anticancer research. Researchers have explored its potential as part of aminotetralin-derived sulfamides. These derivatives exhibit promising activity against cancer cells and may serve as leads for further drug development .

Acetylcholinesterase Inhibitors

Acetylcholinesterase inhibitors play a crucial role in treating neurodegenerative disorders such as Alzheimer’s disease. The compound’s unique structure could be explored for its inhibitory effects on acetylcholinesterase, potentially contributing to therapeutic strategies for cognitive decline .

Rh-Catalyzed Arylation

In the field of asymmetric synthesis, researchers have employed N,N-dimethylsulfamoyl-protected aldimines as substrates. Highly enantioselective Rh-catalyzed additions of arylboronic acids to these aldimines yield chiral diarylmethylamines. This methodology provides a versatile route to chiral building blocks with excellent enantioselectivities .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-pentoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S2/c1-4-5-6-13-28-16-9-7-15(8-10-16)20(25)23-21-22-18-12-11-17(14-19(18)29-21)30(26,27)24(2)3/h7-12,14H,4-6,13H2,1-3H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYJDULUFTWXTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

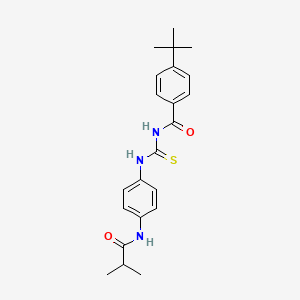

![2-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2514424.png)

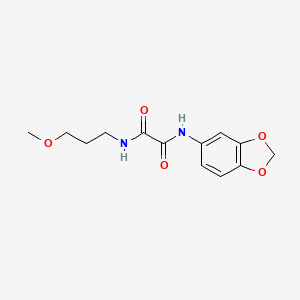

![S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate](/img/structure/B2514426.png)

![(2-Methoxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2514430.png)

![[1-(3-BRomophenyl)piperidin-4-yl]methanol](/img/structure/B2514432.png)

![(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid](/img/structure/B2514443.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2514444.png)

![N-(4-fluorophenyl)-2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2514446.png)